2-(3-bromophenyl)-1-octadecyl-1H-1,3-benzodiazole
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Overview
Description
2-(3-bromophenyl)-1-octadecyl-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
Benzimidazoles
are a class of compounds that are well-known for their wide range of biological activities. They are used in medicinal chemistry for their antimicrobial, antiviral, and anticancer properties. They work by interacting with the bio-macromolecules in the cells, disrupting their normal function .
Bromophenyl
compounds are used in organic synthesis due to their reactivity. The bromine atom can be easily replaced by other groups, allowing for a wide range of chemical modifications .
The octadecyl group is a long-chain alkyl group. In drug molecules, such groups can enhance lipophilicity, which can improve cellular uptake and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-1-octadecyl-1H-1,3-benzodiazole typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure scalability and economic viability.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-1-octadecyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(3-bromophenyl)-1-octadecyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenyl)-1-octadecyl-1H-1,3-benzodiazole
- 2-(3-fluorophenyl)-1-octadecyl-1H-1,3-benzodiazole
- 2-(3-iodophenyl)-1-octadecyl-1H-1,3-benzodiazole
Uniqueness
2-(3-bromophenyl)-1-octadecyl-1H-1,3-benzodiazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions, potentially enhancing the compound’s properties compared to its analogs with different halogen substituents .
Properties
IUPAC Name |
2-(3-bromophenyl)-1-octadecylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45BrN2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-25-34-30-24-18-17-23-29(30)33-31(34)27-21-20-22-28(32)26-27/h17-18,20-24,26H,2-16,19,25H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGVNQDPWQQZAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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